PDI-IN-3

Description

Properties

IUPAC Name |

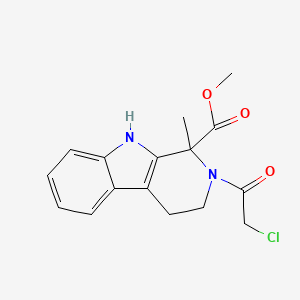

methyl 2-(2-chloroacetyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-16(15(21)22-2)14-11(7-8-19(16)13(20)9-17)10-5-3-4-6-12(10)18-14/h3-6,18H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSIRYFYAKLJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1C(=O)CCl)C3=CC=CC=C3N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404219 | |

| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922507-80-0 | |

| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Protein Disulfide Isomerase (PDI) Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "PDI-IN-3." Therefore, this guide provides a comprehensive overview of the general mechanism of action of Protein Disulfide Isomerase (PDI) inhibitors, drawing upon established principles of PDI function and inhibition. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Protein Disulfide Isomerase (PDI)

Protein Disulfide Isomerase (PDI) is a crucial enzyme primarily located in the endoplasmic reticulum (ER) of eukaryotic cells.[1][2] As a member of the thioredoxin superfamily of proteins, PDI plays a vital role in the formation, reduction, and isomerization of disulfide bonds within newly synthesized proteins.[2][3] This catalytic activity is essential for proper protein folding, assembly, and quality control within the cell.[1] PDI consists of multiple domains, including two catalytically active thioredoxin-like domains (a and a') and two substrate-binding domains (b and b').[4]

The dysregulation of PDI activity has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders, making it an attractive therapeutic target.[1][4] Cancer cells, in particular, often exhibit elevated PDI levels to cope with the high demand for protein synthesis and to mitigate ER stress.[1]

General Mechanism of Action of PDI Inhibitors

PDI inhibitors function by interfering with the enzymatic activity of PDI, thereby disrupting the process of disulfide bond formation and rearrangement.[1] This inhibition can lead to an accumulation of misfolded proteins within the ER, triggering the Unfolded Protein Response (UPR) and ultimately inducing ER stress-mediated apoptosis in rapidly proliferating cells like cancer cells.[1]

The primary mechanisms of PDI inhibition include:

-

Direct Active Site Inhibition: Many inhibitors bind directly to the catalytic CGHC motif within the active sites of the 'a' and 'a'' domains of PDI, preventing the interaction with substrate proteins.

-

Allosteric Inhibition: Some compounds bind to regions outside the active site, such as the b' domain, inducing conformational changes that reduce PDI's catalytic efficiency.[4]

The therapeutic potential of PDI inhibitors is being explored in various disease contexts:

-

Oncology: By inducing ER stress and apoptosis, PDI inhibitors can selectively target cancer cells and may enhance the efficacy of conventional chemotherapies.[1]

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, which are characterized by protein misfolding and aggregation, modulating PDI activity could potentially reduce the accumulation of toxic protein aggregates.[1]

-

Thrombosis: PDI is involved in platelet aggregation and thrombus formation, suggesting that its inhibition could have anti-thrombotic effects.

-

Viral Infections: PDI has been shown to play a role in the entry and replication of certain viruses, making it a potential target for antiviral therapies.[1]

Signaling Pathways Modulated by PDI Inhibition

The inhibition of PDI triggers a cascade of intracellular signaling events, primarily centered around the induction of ER stress and the Unfolded Protein Response (UPR).

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins due to PDI inhibition activates the three main branches of the UPR, mediated by the ER transmembrane proteins: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).

Pro-Apoptotic Signaling

Prolonged ER stress induced by PDI inhibitors can lead to apoptosis through various mechanisms, including the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). PDI itself has been shown to have pro-apoptotic functions by interacting with Bcl-2 family proteins like Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release.[3]

Quantitative Data on PDI Inhibitors

While no data is available for "this compound," the following table summarizes the types of quantitative data typically generated for PDI inhibitors.

| Parameter | Description | Typical Range |

| IC₅₀ (PDI Activity) | The half-maximal inhibitory concentration against PDI enzymatic activity (e.g., insulin reduction assay). | nM to µM |

| Cellular IC₅₀ | The half-maximal inhibitory concentration for cell viability in a specific cell line (e.g., cancer cell line). | µM |

| Selectivity | The ratio of IC₅₀ values against other thiol isomerases or unrelated enzymes. | >10-fold |

| Target Engagement | Measurement of inhibitor binding to PDI in cells (e.g., using cellular thermal shift assay or activity-based probes). | Concentration-dependent |

Experimental Protocols for Characterizing a Novel PDI Inhibitor

The following are detailed methodologies for key experiments that would be conducted to characterize a novel PDI inhibitor.

In Vitro PDI Inhibition Assay (Insulin Turbidity Assay)

Objective: To determine the IC₅₀ value of a test compound against PDI reductase activity.

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be measured as an increase in turbidity at 650 nm.

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, insulin, and dithiothreitol (DTT).

-

Add varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

-

Initiate the reaction by adding purified recombinant human PDI.

-

Monitor the increase in absorbance at 650 nm over time using a plate reader.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.

Cellular Viability Assay

Objective: To assess the cytotoxic effect of the PDI inhibitor on cancer cells.

Protocol:

-

Seed cancer cells (e.g., A549, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PDI inhibitor for 72 hours.

-

Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

-

Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ value.

Western Blot Analysis of ER Stress Markers

Objective: To confirm the induction of ER stress in cells treated with the PDI inhibitor.

Protocol:

-

Treat cells with the PDI inhibitor at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, phosphorylated eIF2α).

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.

Conclusion

While specific details on "this compound" are not available, the broader class of PDI inhibitors represents a promising therapeutic strategy for a variety of diseases, particularly cancer. By disrupting protein folding and inducing ER stress, these compounds can selectively target and eliminate pathological cells. The continued development and characterization of novel PDI inhibitors will be crucial for translating this therapeutic approach into clinical practice. Further research is needed to elucidate the precise mechanisms of action of different PDI inhibitors and to identify predictive biomarkers for patient stratification.

References

- 1. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 2. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

- 3. Proapoptotic Activities of Protein Disulfide Isomerase (PDI) and PDIA3 Protein, a Role of the Bcl-2 Protein Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein disulfide isomerase in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Disulfide Isomerase (PDI) Inhibition, Featuring the Representative Inhibitor PACMA31

Disclaimer: As of the latest available data, there is no specific, publicly documented small molecule inhibitor designated "PDI-IN-3." Therefore, this technical guide will focus on a well-characterized, representative inhibitor of Protein Disulfide Isomerase (PDI), PACMA31 , to provide a comprehensive overview of the target, mechanism of action, and relevant experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Protein Disulfide Isomerase (PDI)

Protein Disulfide Isomerase (PDI) is a crucial chaperone enzyme primarily located in the endoplasmic reticulum (ER). It belongs to the thioredoxin superfamily of proteins and plays a vital role in the correct folding of newly synthesized proteins by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[1] This enzymatic activity is essential for maintaining cellular proteostasis. Due to the high demand for protein synthesis and folding in rapidly proliferating cancer cells, PDI is often overexpressed in various malignancies, making it a compelling therapeutic target.[1] Inhibition of PDI disrupts protein folding, leading to ER stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis in cancer cells.[1]

PACMA31: A Representative PDI Inhibitor

PACMA31 is a potent, orally active, and irreversible inhibitor of PDI.[1][2][3] It belongs to a class of compounds known as propynoic acid carbamoyl methyl amides (PACMAs).[3]

Mechanism of Action

PACMA31 exerts its inhibitory effect by forming a covalent bond with the cysteine residues within the active sites of PDI.[1][2][3] This irreversible binding inactivates the enzyme, preventing it from carrying out its normal function of disulfide bond isomerization. The accumulation of misfolded proteins due to PDI inhibition triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, prolonged UPR activation leads to the induction of apoptotic pathways, resulting in cancer cell death.[4]

Signaling Pathway of PDI Inhibition

The inhibition of PDI by molecules like PACMA31 leads to a cascade of cellular events, primarily centered around the Unfolded Protein Response (UPR). The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6.

Quantitative Data for PDI Inhibitors

The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Kd) of several PDI inhibitors against various PDI family members. This data is crucial for comparing the potency and selectivity of these compounds.

| Inhibitor | Target | IC50 (µM) | Kd (nM) | Notes | Reference(s) |

| PACMA31 | PDI (general) | 10 | - | Irreversible inhibitor | [1][3] |

| LOC14 | PDIA1 | - | 62 | Reversible inhibitor | [5] |

| PDIA3 | ~5 | - | [5] | ||

| CCF642 | PDI (general) | 2.9 | - | Covalent inhibitor | [1] |

| E64FC26 | PDIA1 | 1.9 | - | Pan-PDI inhibitor | [2][4] |

| PDIA3 | 20.9 | - | [2][4] | ||

| PDIA4 | 25.9 | - | [2][4] | ||

| TXNDC5 | 16.3 | - | [2][4] | ||

| PDIA6 | 25.4 | - | [2][4] |

Experimental Protocols

PDI Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be measured as an increase in turbidity.

Materials:

-

Human recombinant PDI

-

Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) solution (100 mM)

-

Sodium Phosphate Buffer (100 mM, pH 7.0)

-

EDTA solution (100 mM, pH 7.0)

-

PDI inhibitor (e.g., PACMA31) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

-

Prepare a reaction cocktail containing:

-

7.56 mL Sodium Phosphate Buffer

-

0.24 mL EDTA solution

-

1.2 mL Insulin solution

-

-

In a 96-well plate, add 75 µL of the reaction cocktail to each well.

-

Add 10 µL of the PDI inhibitor at various concentrations (or DMSO for control) to the respective wells.

-

Add approximately 15 µg of PDI enzyme to each well, except for the blank control.

-

Bring the final volume in each well to 90 µL with Sodium Phosphate Buffer.

-

Initiate the reaction by adding 10 µL of 100 mM DTT solution to each well.

-

Immediately place the plate in a spectrophotometer and measure the absorbance at 650 nm every 5 minutes for up to 60 minutes at 25°C.

-

The rate of insulin aggregation is determined by the linear increase in absorbance over time. The inhibitory effect is calculated relative to the DMSO control.[6]

PDI Reductase Activity Assay (Di-E-GSSG Fluorescent Assay)

This is a more sensitive fluorescence-based assay that utilizes a self-quenching substrate, di-eosin-GSSG (Di-E-GSSG). Upon reduction by PDI, the eosin-GSH monomers are released, resulting in a significant increase in fluorescence.

Materials:

-

Human recombinant PDI

-

Di-E-GSSG substrate

-

Dithiothreitol (DTT)

-

PDI assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM EDTA)

-

PDI inhibitor (e.g., PACMA31) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~520 nm, Emission: ~545 nm)

Procedure:

-

Prepare a solution of PDI in the assay buffer.

-

Prepare various concentrations of the PDI inhibitor in DMSO.

-

In a 96-well black microplate, add the PDI solution to each well.

-

Add the PDI inhibitor at desired concentrations (or DMSO for control) and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

Prepare a reaction mixture containing Di-E-GSSG and DTT in the assay buffer.

-

Initiate the reaction by adding the Di-E-GSSG/DTT mixture to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time.

-

The initial rate of the reaction is proportional to the PDI activity. The percent inhibition is calculated by comparing the rates of inhibitor-treated wells to the DMSO control.[7][8]

High-Throughput Screening (HTS) Workflow for PDI Inhibitors

The discovery of novel PDI inhibitors often involves a high-throughput screening campaign. The following diagram illustrates a typical workflow.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

PDI-IN-3 (16F16): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDI-IN-3, also known as 16F16, is a potent and irreversible inhibitor of Protein Disulfide Isomerase (PDI). This document provides a comprehensive technical overview of its discovery, mechanism of action, and development. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of neurodegenerative disease, oncology, and drug discovery.

Introduction

Protein Disulfide Isomerase (PDI) is a chaperone protein primarily located in the endoplasmic reticulum (ER) that plays a crucial role in the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins.[1] Its activity is essential for proper protein folding and the maintenance of cellular homeostasis.[2] Dysregulation of PDI activity has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and thrombotic diseases, making it an attractive therapeutic target.[2][3]

This compound (16F16) was identified through a high-throughput screen for compounds that could prevent apoptosis induced by the expression of mutant huntingtin protein, the causative agent of Huntington's disease.[4] It has since been characterized as a covalent inhibitor of PDI, offering a valuable tool to probe the physiological and pathological roles of this important enzyme.

Discovery and Synthesis

Discovery

This compound (16F16) was discovered from a screen of a diverse chemical library for small molecules capable of protecting a neuronal cell line (PC12) from apoptosis induced by the expression of a mutant form of the huntingtin protein (HTT-Q103).[4] The screening assay identified several compounds that inhibited this pathological cell death, and subsequent target identification efforts revealed that these compounds, including 16F16, exerted their protective effects by inhibiting PDI.[4]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound (16F16) is not publicly available in the searched literature, its chemical structure, 2-(2-Chloroacetyl)-2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid methyl ester, suggests a synthetic route involving two key reactions: a Pictet-Spengler reaction followed by N-chloroacetylation.

-

Step 1: Pictet-Spengler Reaction. This reaction would likely involve the condensation of tryptamine with a pyruvate derivative (e.g., methyl pyruvate) to form the tetrahydro-β-carboline core structure. The Pictet-Spengler reaction is a well-established method for synthesizing this class of compounds.[5][6][7]

-

Step 2: N-Chloroacetylation. The secondary amine within the tetrahydro-β-carboline ring would then be acylated using chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield the final product, this compound (16F16).[8][9][10]

Mechanism of Action

This compound (16F16) is an irreversible inhibitor of PDI.[11] Its mechanism of action involves the covalent modification of cysteine residues within the catalytic active sites of PDI.[11] The chloroacetyl group of 16F16 is an electrophilic moiety that reacts with the nucleophilic thiol groups of the active site cysteines, forming a stable thioether bond.[11] This covalent modification permanently inactivates the enzyme, preventing it from carrying out its normal disulfide bond isomerization functions.

Quantitative Data

The following tables summarize the available quantitative data for this compound (16F16) from various studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | Li-7 (Liver Cancer) | 5.27 ± 0.16 µM | [12] |

| IC50 (Cell Viability) | HuH-6 (Liver Cancer) | 5.05 ± 0.12 µM | [12] |

| Parameter | PDI Isoform | Value | Reference |

| k_inact / K_I | PDIA1 | 2.52 x 10^2 M⁻¹s⁻¹ | [13] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (16F16) in Neurodegeneration

In the context of neurodegenerative diseases like Huntington's, this compound (16F16) is proposed to exert its neuroprotective effects by inhibiting the pro-apoptotic function of PDI, which is induced by misfolded proteins. This leads to a reduction in mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Caption: this compound (16F16) inhibits PDI, blocking a pro-apoptotic pathway.

Experimental Workflow for this compound (16F16) Discovery

The discovery of this compound (16F16) involved a multi-step process starting from a high-throughput screen to target identification and validation.

Caption: Workflow for the discovery and validation of this compound (16F16).

Experimental Protocols

High-Throughput Screening for Inhibitors of Mutant Huntingtin-Induced Apoptosis

This protocol describes a cell-based assay used to identify compounds that protect against mutant huntingtin-induced cell death.

-

Cell Line: PC12 cells inducibly expressing huntingtin exon 1 with a polyglutamine expansion (HTT-Q103).

-

Assay Principle: Measurement of cell viability (e.g., using a resazurin-based assay) after induction of mutant huntingtin expression in the presence of test compounds.

-

Procedure:

-

Seed PC12-HTT-Q103 cells in 384-well plates.

-

Add compounds from a chemical library to the wells at a final concentration of 10 µM.

-

Induce the expression of HTT-Q103 by adding the inducing agent (e.g., doxycycline).

-

Incubate the plates for 48-72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Blue) and measure the fluorescence to determine the percentage of viable cells.

-

Compounds that significantly increase cell viability compared to vehicle-treated controls are identified as hits.

-

PDI Reductase Activity Assay (Insulin Turbidity Assay)

This in vitro assay is used to measure the reductase activity of PDI and to assess the inhibitory potential of compounds like 16F16.[13]

-

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.

-

Reagents:

-

PDI enzyme

-

Insulin

-

Dithiothreitol (DTT) as a reducing agent

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

-

-

Procedure:

-

In a 96-well plate, add PDI and the test compound (this compound) to the assay buffer.

-

Pre-incubate for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of insulin and DTT.

-

Measure the increase in absorbance at 650 nm over time using a plate reader.

-

The rate of increase in turbidity is proportional to the PDI reductase activity.

-

Calculate the percent inhibition by comparing the rates in the presence and absence of the inhibitor.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound (16F16).

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with this compound (16F16) at various concentrations for a specified time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

-

Conclusion

This compound (16F16) is a valuable chemical probe for studying the roles of PDI in health and disease. Its discovery as a neuroprotective agent in a model of Huntington's disease has opened new avenues for investigating the therapeutic potential of PDI inhibition. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the biology of PDI and the development of novel PDI-targeted therapeutics.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. benchchem.com [benchchem.com]

- 3. Protein disulfide isomerase inhibits endoplasmic reticulum stress response and apoptosis via its oxidoreductase activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Probing Protein Disulfide Isomerase Function with Chemical Tools

Introduction to Protein Disulfide Isomerase (PDI)

Protein Disulfide Isomerase (PDI) is a crucial enzyme primarily located in the endoplasmic reticulum (ER) of eukaryotic cells.[1][2] As a member of the thioredoxin superfamily, PDI's canonical function is to catalyze the formation, breakage, and rearrangement of disulfide bonds within newly synthesized proteins as they fold.[1][2] This activity is essential for achieving the correct three-dimensional structure of many secretory and cell-surface proteins.[2] Beyond its role as a foldase, PDI also exhibits chaperone activity, preventing the aggregation of misfolded proteins.[2]

The dysregulation of PDI activity has been implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making it an attractive target for therapeutic intervention and a subject of intense scientific investigation.[3] Chemical probes that modulate PDI activity are invaluable tools for elucidating its complex roles in cellular physiology and pathology.

PACMA 31: A Covalent Probe for PDI Function

PACMA 31 is a member of the propynoic acid carbamoyl methyl amides (PACMAs) class of molecules and has been established as a potent, irreversible inhibitor of PDI.[1][4] It serves as an excellent chemical probe to investigate the biological consequences of PDI inhibition.

Mechanism of Action: PACMA 31 acts by forming a covalent bond with the cysteine residues located in the catalytic "CGHC" motifs of PDI's active sites.[1] This irreversible modification effectively inactivates the enzyme, leading to an accumulation of unfolded or misfolded proteins in the ER, which can trigger ER stress and the unfolded protein response (UPR), ultimately leading to cell death in cancer cells.[4]

Quantitative Data for Representative PDI Inhibitors

The following table summarizes key quantitative data for PACMA 31 and other selected PDI inhibitors to provide a comparative overview.

| Inhibitor | Type | Target(s) | IC50 / EC50 / K_d | Cell-Based Potency | Reference |

| PACMA 31 | Irreversible, Covalent | PDI (active site cysteines) | Dose- and time-dependent inhibition of PDI activity | Active against various human ovarian cancer cell lines | [1][4] |

| Quercetin-3-rutinoside (Rutin) | Reversible | PDI | IC50 of ~6 µM for purified PDI; K_d of ~3 µM | Inhibits platelet accumulation with an IC50 of <0.1 mg/kg in vivo | [5] |

| KSC-34 | Covalent, a-site selective | PDIA1 (a-domain) | k_inact/K_I = 9.66 × 10^3 M⁻¹s⁻¹ | ~8-fold more potent than RB-11-ca in whole cells | [6] |

| BAP2 | Reversible, Allosteric | PDIA1, PDIp (binds to b' domain) | Inhibits PDI reductase and isomerase activity | Reduces glioblastoma cell and tumor growth | [7][8] |

| CCF642 | Irreversible | PDI | IC50 of 2.9 µM | Broad anti-multiple myeloma activity | [9][10] |

| P1 | Covalent | PDI | IC50 = 1.7 µM | Inhibits proliferation of numerous cancer cell lines | |

| E64FC26 | Pan-inhibitor | PDIA1, PDIA3, PDIA4, TXNDC5, PDIA6 | IC50s of 1.9, 20.9, 25.9, 16.3, and 25.4 μM, respectively | Decreased viability of pancreatic cancer cell lines (IC50s from 0.87 to 6.13 µM) | [10][11] |

Experimental Protocols

PDI Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity.

Materials:

-

Recombinant human PDI

-

Insulin solution (e.g., 10 mg/mL in a slightly acidic buffer)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

-

PDI inhibitor (e.g., PACMA 31) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 650 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, insulin (final concentration, e.g., 0.16 mM), and DTT (final concentration, e.g., 1 mM).

-

In the wells of a 96-well plate, add the desired concentrations of the PDI inhibitor (e.g., PACMA 31) or vehicle control.

-

Add recombinant PDI (final concentration, e.g., 0.5 µM) to the wells containing the inhibitor and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

To initiate the reaction, add the insulin/DTT reaction mixture to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every minute for 30-60 minutes at room temperature.

-

The rate of increase in absorbance is proportional to the PDI reductase activity.

-

Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Materials:

-

Cultured cells of interest

-

PDI inhibitor (e.g., BAP2)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or similar

-

Thermal cycler or heating blocks

-

SDS-PAGE and Western blotting reagents

-

Anti-PDI antibody

Procedure:

-

Treat cultured cells with the PDI inhibitor or vehicle control for a specified time.

-

Harvest and wash the cells, then resuspend them in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PDI in the supernatant by SDS-PAGE and Western blotting using an anti-PDI antibody.

-

A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates stabilization of PDI and thus, target engagement.[7]

Visualizations

Caption: Catalytic cycle of Protein Disulfide Isomerase (PDI).

Caption: Mechanism of irreversible inhibition of PDI by PACMA 31.

Caption: A typical experimental workflow for studying PDI function using a chemical probe.

References

- 1. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein disulfide isomerase as an antithrombotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of protein disulfide isomerase in glioblastoma causes marked downregulation of DNA repair and DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

PDI-IN-3 (16F16): A Technical Guide for Researchers

CAS Number: 922507-80-0

Synonyms: 16F16, Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate

This document provides an in-depth technical overview of PDI-IN-3 (also known as 16F16), a potent and irreversible inhibitor of Protein Disulfide Isomerase (PDI). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.

Core Compound Information

This compound is a small molecule that has been identified as a critical tool for studying the role of PDI in various cellular processes, particularly in the context of neurodegenerative diseases and cancer.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇ClN₂O₃ | MedKoo Biosciences |

| Molecular Weight | 320.77 g/mol | MedchemExpress[1] |

| Appearance | White to off-white solid | MedchemExpress[1] |

| Solubility | Soluble in DMSO (up to 50 mg/mL with sonication) | MedchemExpress[2] |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Solutions are stable at -80°C for 6 months and -20°C for 1 month. | MedchemExpress[2], MedKoo Biosciences |

Chemical Structure

Caption: Chemical structure of this compound (16F16).

Biological Activity and Mechanism of Action

This compound is an irreversible inhibitor of Protein Disulfide Isomerase (PDI), a chaperone protein crucial for proper protein folding in the endoplasmic reticulum. It has been shown to covalently modify cysteine residues within the active site of PDI.[3]

The primary mechanism of action of this compound involves the suppression of apoptosis (programmed cell death) induced by misfolded proteins.[4] In neurodegenerative disease models, such as those for Huntington's disease and Alzheimer's disease, the accumulation of misfolded proteins like mutant huntingtin (mHTT) and amyloid-β (Aβ) peptides can trigger a PDI-mediated apoptotic pathway. This compound intervenes in this pathway by inhibiting PDI, thereby preventing mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic cascade.[4]

Signaling Pathway

Caption: Signaling pathway of this compound in suppressing misfolded protein-induced apoptosis.

Quantitative Biological Data

| Parameter | Cell Line | Condition | Value | Source |

| IC₅₀ | Li-7 (liver cancer) | 72h incubation | 5.27 ± 0.16 µM | [1] |

| IC₅₀ | HuH-6 (liver cancer) | 72h incubation | 5.05 ± 0.12 µM | [1] |

| EC₅₀ | PC12 (mHTTQ103) | 48h incubation | 1,500 nM | [3] |

| Cell Viability | htt-Q25 and htt-Q103 | 48h incubation with 0.1, 1, 10, 100 µM | Dose-dependent inhibition of cell growth | [5] |

| Toxicity Suppression | Brain slice MSNs (htt-N90Q73-induced) | - | Effective at 1, 2, 3, 4, 10 µM | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published literature and should be adapted as necessary for specific experimental setups.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability of cells, particularly in the context of misfolded protein-induced toxicity.

Workflow:

Caption: Workflow for a typical cell viability assay with this compound.

Detailed Steps (based on[1]):

-

Cell Plating: Plate cells (e.g., Li-7, HuH-6) in 96-well plates at a density of 3 x 10³ cells/well and culture at 37°C for 24 hours.

-

Compound Addition: Add this compound (and any other treatment compounds like everolimus in the cited study) to the culture medium at the desired concentrations.

-

Incubation: Culture the cells at 37°C for 72 hours.

-

Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 2 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as the percentage of the absorbance of treated cells relative to untreated control cells.

PDI Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be measured as an increase in turbidity. PDI inhibitors will prevent this increase in turbidity.

Workflow:

Caption: Workflow for the PDI reductase activity (insulin turbidity) assay.

Detailed Steps (based on[6]):

-

Reagent Preparation:

-

Prepare a 10 mg/mL insulin solution in 50 mM Tris-HCl buffer, pH 7.5.

-

Prepare a 100 mM DTT solution.

-

Prepare a 100 mM Sodium Phosphate Buffer, pH 7.0.

-

Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA, and the insulin solution.

-

-

Reaction Setup:

-

In a test tube or cuvette, add 0.75 mL of the reaction cocktail.

-

Add approximately 15 µg of PDI protein.

-

Add this compound at the desired concentrations.

-

Adjust the final volume to 1 mL with sodium phosphate buffer.

-

-

Initiation and Measurement:

-

Add 10 µL of the DTT solution to initiate the reaction and mix.

-

Incubate at 25°C.

-

Measure the turbidity by reading the absorbance at 650 nm every 5 minutes until the absorbance reaches approximately 0.8.

-

-

Data Analysis:

-

Subtract the absorbance readings of a control reaction without PDI.

-

Calculate the rate of change in absorbance per minute in the linear range.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

MOMP can be assessed by measuring the release of mitochondrial intermembrane space proteins (e.g., cytochrome c) into the cytosol or by monitoring the mitochondrial membrane potential (ΔΨm).

Conceptual Workflow for ΔΨm Measurement:

Caption: Conceptual workflow for assessing MOMP by measuring mitochondrial membrane potential.

General Protocol using a potentiometric dye (e.g., TMRE):

-

Cell Treatment: Treat cells with the apoptosis-inducing stimulus in the presence or absence of this compound for the desired time.

-

Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 20-100 nM) in fresh media for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells to remove excess dye.

-

Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential, and therefore, the occurrence of MOMP.

Synthesis

Conclusion

This compound (16F16) is a valuable research tool for investigating the roles of PDI in cellular health and disease. Its ability to irreversibly inhibit PDI and suppress apoptosis in models of protein misfolding diseases has opened new avenues for therapeutic exploration. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies.

References

- 1. Inhibitor for protein disulfide-isomerase family A member 3 enhances the antiproliferative effect of inhibitor for mechanistic target of rapamycin in liver cancer: An in vitro study on combination treatment with everolimus and 16F16 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Elucidating the Role of Protein Disulfide Isomerase (PDI) Inhibition in Protein Folding Pathways: A Technical Overview

Disclaimer: No specific inhibitor designated "PDI-IN-3" was identified in the current literature. This document provides a comprehensive technical guide on the effects of Protein Disulfide Isomerase (PDI) and its general inhibitors on protein folding pathways, based on available scientific information.

Protein Disulfide Isomerase (PDI) is a crucial enzyme primarily located in the endoplasmic reticulum (ER) that plays a pivotal role in the correct folding of proteins by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[1][2] Its multifaceted nature also includes chaperone-like activity, preventing the aggregation of misfolded proteins.[3][4] Given its central role in proteostasis, PDI has emerged as a significant target for therapeutic intervention in diseases characterized by protein misfolding and aggregation, such as cancer and neurodegenerative disorders.[5] This guide delves into the mechanisms of PDI action, the consequences of its inhibition on protein folding pathways, and the experimental methodologies used to study these effects.

Core Function of PDI in Protein Folding

PDI is a multi-domain protein belonging to the thioredoxin superfamily.[3] The canonical human PDI (PDIA1) contains four thioredoxin-like domains (a, b, a', b') and an acidic C-terminal region.[3] The 'a' and 'a'' domains contain the catalytic CXXC active sites responsible for its oxidoreductase and isomerase activities.[1][4] The 'b'' domain is primarily involved in substrate binding.[4]

The catalytic cycle of PDI is essential for oxidative protein folding and can be summarized in three main activities:

-

Oxidation: PDI in its oxidized state introduces disulfide bonds into newly synthesized, reduced polypeptide chains.[2][6]

-

Reduction: In its reduced state, PDI can break incorrect disulfide bonds in misfolded proteins.[3][6]

-

Isomerization: PDI catalyzes the rearrangement of disulfide bonds until the native conformation of the protein is achieved.[3][6]

The regeneration of oxidized PDI is predominantly carried out by the ER oxidoreductin 1 (Ero1) enzyme, which transfers electrons from PDI to molecular oxygen.[2][6]

Impact of PDI Inhibition on Protein Folding Pathways

Inhibition of PDI's catalytic activity disrupts the delicate balance of protein folding within the ER, leading to the accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR).[5] Small molecule inhibitors of PDI can act through various mechanisms, including covalent modification of the active site cysteines or allosteric modulation.[5]

The consequences of PDI inhibition include:

-

ER Stress and UPR Activation: The buildup of unfolded proteins activates the three main branches of the UPR (PERK, IRE1, and ATF6) in an attempt to restore proteostasis.[2]

-

Induction of Apoptosis: If ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[3][7] PDI inhibition has been shown to sensitize cancer cells to apoptosis.[3][5]

-

Impairment of Secretory Protein Maturation: Proteins destined for secretion often rely on proper disulfide bond formation for their stability and function. PDI inhibition can impede their correct folding and subsequent trafficking.[3]

Quantitative Data on PDI Inhibition and Activity

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data found in the literature for general PDI activity and inhibition.

| Parameter | Value | Experimental Context | Source |

| PDI Catalytic Activity | |||

| Michaelis Constant (Km) for a model peptide | ~10-50 µM | In vitro PDI reductase assay | General Knowledge |

| Turnover Number (kcat) | ~1-10 s⁻¹ | In vitro PDI reductase assay | General Knowledge |

| PDI Inhibition | |||

| IC50 of PACMA31 (a PDI inhibitor) | ~5 µM | Inhibition of PDI reductase activity | [5] |

| IC50 of Bacitracin (a PDI inhibitor) | ~100-500 µM | Inhibition of PDI reductase activity | [3] |

| Effects on Cell Viability | |||

| Apoptosis induction in cancer cells | Significant increase | Treatment with PDI inhibitors like PACMA31 | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this field. Below are summaries of key experimental protocols used to study PDI function and inhibition.

This is a classic method to measure the reductase activity of PDI.

-

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be measured as an increase in turbidity at 650 nm.

-

Reagents:

-

PDI enzyme

-

Insulin solution (in phosphate buffer with EDTA)

-

Dithiothreitol (DTT) or other reducing agent

-

Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, insulin, and the PDI inhibitor to be tested.

-

Incubate for a defined period at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding DTT.

-

Monitor the increase in absorbance at 650 nm over time using a spectrophotometer.

-

The rate of increase in turbidity is proportional to the PDI reductase activity.

-

This method is used to identify proteins that interact with PDI during the folding process.

-

Principle: Cells are treated under conditions that promote the formation of mixed disulfide complexes between PDI and its substrates. PDI is then immunoprecipitated, and co-precipitating proteins are identified by Western blotting or mass spectrometry.

-

Reagents:

-

Cell lysis buffer containing an alkylating agent (e.g., N-ethylmaleimide) to preserve disulfide bonds.

-

Antibody against PDI.

-

Protein A/G agarose beads.

-

SDS-PAGE and Western blotting reagents.

-

-

Procedure:

-

Lyse cells in the presence of an alkylating agent.

-

Incubate the cell lysate with an anti-PDI antibody.

-

Add Protein A/G beads to capture the antibody-PDI complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins and analyze by SDS-PAGE and Western blotting using antibodies against suspected substrates or by mass spectrometry for unbiased identification.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PDI function and its inhibition is essential for a clear understanding.

Caption: PDI-catalyzed oxidative protein folding pathway in the ER.

Caption: Logical workflow of the cellular effects of PDI inhibition.

Caption: Functional domains of human Protein Disulfide Isomerase (PDI).

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

- 3. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalysis of Protein Folding by Protein Disulfide Isomerase and Small-Molecule Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Proapoptotic Activities of Protein Disulfide Isomerase (PDI) and PDIA3 Protein, a Role of the Bcl-2 Protein Bak - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro PDI Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Disulfide Isomerase (PDI) is a crucial enzyme primarily located in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds during protein folding.[1][2] Its role in ensuring proper protein conformation makes it a key player in cellular homeostasis.[3][4] Dysregulation of PDI activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making it an attractive target for therapeutic intervention.[5][6] PDI inhibitors are a class of molecules that can modulate PDI activity and are being investigated for their therapeutic potential.[5]

These application notes provide a detailed protocol for an in vitro assay to screen for and characterize inhibitors of PDI, such as the hypothetical inhibitor PDI-IN-3. The primary method described is the insulin reduction assay, a widely used, robust, and cost-effective method to measure PDI reductase activity.[7][8]

PDI Signaling and Protein Folding Pathway

Protein disulfide isomerase is a key chaperone protein in the endoplasmic reticulum, where it assists in the proper folding of nascent polypeptides. The primary function of PDI is to catalyze the formation and isomerization of disulfide bonds, which are critical for the stability and function of many secreted and membrane-bound proteins.[1][5] In its reduced form, PDI can reduce incorrect disulfide bonds in a misfolded protein. It is then reoxidized by ER oxidoreductin 1 (Ero1), which in turn generates hydrogen peroxide.[1] PDI can also isomerize disulfide bonds, rearranging them until the protein achieves its native conformation.

Caption: PDI-mediated protein folding and redox cycle in the ER.

Principle of the Insulin Reduction Assay

The insulin reduction assay is a turbidimetric method used to measure the reductase activity of PDI.[1][7] Insulin is composed of two polypeptide chains, A and B, linked by two disulfide bonds. In the presence of a reducing agent like dithiothreitol (DTT), PDI catalyzes the reduction of these disulfide bonds. This leads to the aggregation of the insoluble insulin B chain, which can be measured as an increase in absorbance (turbidity) at 650 nm.[1] PDI inhibitors will slow down this reaction, resulting in a lower rate of turbidity increase.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Human Recombinant PDI | Abcam | ab139480 (example) | -80°C |

| Insulin, human | Sigma-Aldrich | I9278 | 2-8°C |

| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | -20°C |

| This compound (Test Inhibitor) | N/A | N/A | Per supplier |

| Bacitracin (Positive Control) | Sigma-Aldrich | B0125 | -20°C |

| Assay Buffer (e.g., PBE) | N/A | N/A | 4°C |

| 96-well microplate | Greiner Bio-One | 655001 | RT |

Note: This table provides examples. Researchers should source reagents from their preferred suppliers.

Experimental Protocol: this compound Inhibition Assay

This protocol is designed for a 96-well plate format and can be adapted for high-throughput screening.

1. Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM potassium phosphate, 2 mM EDTA, pH 7.0.

-

Insulin Stock Solution (10 mg/mL): Dissolve 10 mg of insulin in 1 mL of the assay buffer. Prepare fresh daily.

-

DTT Stock Solution (100 mM): Dissolve 15.4 mg of DTT in 1 mL of deionized water. Store in aliquots at -20°C.

-

PDI Working Solution (2-4 units/mL): Dilute the PDI enzyme stock to the desired final concentration in the assay buffer. Keep on ice. The optimal concentration should be determined empirically.

-

This compound (Test Inhibitor) Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

-

Bacitracin (Positive Control) Stock Solution (10 mM): Reconstitute bacitracin in deionized water to create a 10 mM stock solution.[9]

2. Assay Procedure

The following workflow outlines the steps for performing the PDI inhibitor screening assay.

Caption: Experimental workflow for the PDI inhibitor assay.

Step-by-Step Instructions:

-

Add 50 µL of the insulin working solution to each well of a 96-well microplate.[9]

-

Add 10 µL of the this compound test inhibitor dilutions to the sample wells. For control wells, add 10 µL of the vehicle (e.g., DMSO) for the enzyme activity control, and 10 µL of the bacitracin working solution for the positive inhibition control.

-

Add 10 µL of the PDI working solution to all wells except the no-enzyme control wells (add 10 µL of assay buffer instead).

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of DTT to each well.[9]

-

Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every minute for 30-60 minutes at room temperature.

Data Presentation and Analysis

The rate of insulin aggregation is determined by the linear slope of the absorbance versus time plot. The percent inhibition for each concentration of this compound can be calculated using the following formula:

% Inhibition = [ (Rateenzyme control - Ratesample) / Rateenzyme control ] * 100

The IC₅₀ value, the concentration of inhibitor required to reduce PDI activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table for Recording Quantitative Data:

| [this compound] (µM) | Rate (ΔAbs/min) Replicate 1 | Rate (ΔAbs/min) Replicate 2 | Rate (ΔAbs/min) Replicate 3 | Average Rate | % Inhibition |

| 0 (Vehicle) | 0 | ||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 | |||||

| Positive Control |

Alternative and Complementary Assays

While the insulin reduction assay is robust, other methods can provide complementary information on PDI activity.

-

scRNase Isomerase Assay: This assay measures the ability of PDI to refold scrambled, inactive ribonuclease A (scRNase A) into its active form. The regained RNase activity is then measured. This assay directly assesses the isomerase function of PDI.[7][8]

-

Fluorometric Assays: Several commercial kits utilize fluorogenic substrates. For instance, the Di-E-GSSG assay is a highly sensitive method where PDI reduces a self-quenched eosin-labeled oxidized glutathione, leading to a significant increase in fluorescence.[1] Other kits use quenched fluorescent peptides that are cleaved by PDI, resulting in a fluorescent signal.[10] These assays often offer higher sensitivity and a better signal-to-noise ratio compared to the turbidimetric assay.[9]

Conclusion

The provided protocol for the insulin reduction assay offers a reliable and straightforward method for the in vitro characterization of PDI inhibitors like this compound. By quantifying the inhibition of PDI's reductase activity, researchers can effectively screen and determine the potency of novel inhibitory compounds. For a more comprehensive understanding of the inhibitor's mechanism, complementary assays that measure the isomerase or oxidase activity of PDI are recommended.

References

- 1. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

- 2. Catalysis of Protein Folding by Protein Disulfide Isomerase and Small-Molecule Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmrservice.com [bmrservice.com]

- 4. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 6. Proapoptotic Activities of Protein Disulfide Isomerase (PDI) and PDIA3 Protein, a Role of the Bcl-2 Protein Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abcam.co.jp [abcam.co.jp]

- 10. abcam.com [abcam.com]

Application Notes and Protocols for PDI-IN-3 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for conducting cell-based assays with PDI-IN-3, a potent inhibitor of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum (ER) that catalyzes the formation and rearrangement of disulfide bonds in proteins, playing a vital role in protein folding and quality control.[1][2] Upregulation of PDI is observed in various cancers, making it a promising therapeutic target.[1][2][3] this compound is designed to inhibit PDI activity, leading to an accumulation of misfolded proteins, induction of ER stress, and subsequent cancer cell death.[2][3]

Data Presentation

The inhibitory effects of PDI inhibitors on cancer cell viability have been quantified in various studies. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of different PDI inhibitors in several cancer cell lines, which can serve as a reference for designing experiments with this compound.

Table 1: IC₅₀ Values of PDI Inhibitors in Pancreatic Cancer Cell Lines

| Cell Line | PDI Inhibitor | Treatment Time (hours) | IC₅₀ (µM) |

| AsPC-1 | E64FC26 | 24 | 6.13 ± 0.08 |

| 48 | 3.41 ± 0.11 | ||

| BxPC-3 | E64FC26 | 24 | 0.93 ± 0.33 |

| 48 | 0.87 ± 0.16 | ||

| Data sourced from a study on the PDI inhibitor E64FC26 in pancreatic ductal adenocarcinoma cells.[3][4] |

Table 2: IC₅₀ Values of PDI Inhibitors in Multiple Myeloma and Other Cancer Cell Lines

| Cell Line | PDI Inhibitor | IC₅₀ (µM) |

| Multiple Myeloma (10 cell lines) | CCF642 | < 1 |

| Ovarian Cancer (OVCAR8) | Bepristat-2a (in combination with etoposide) | >10-fold decrease |

| Various Cancer Cell Lines | P1 | ~ 4 (GI₅₀) |

| Data compiled from studies on various PDI inhibitors.[5][6][7] |

Experimental Protocols

Here are detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis and ER Stress Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and the unfolded protein response (UPR) following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Grp78, anti-PDI, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.[8]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]

-

Determine the protein concentration of each lysate using a BCA assay.[8]

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[9][10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10][11]

-

Incubate the membrane with the primary antibody overnight at 4°C.[10][11]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

Cancer cells treated with this compound

-

96-well white-walled plates

-

Caspase-3/7 activity assay kit (e.g., SensoLyte® Homogeneous Rh110 Caspase-3/7 Assay Kit)

-

Fluorometric microplate reader

Procedure:

-

Seed cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.

-

Following treatment, allow the plate to equilibrate to room temperature.

-

Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions.

-

Add the substrate solution to each well.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 1-2 hours).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 496/520 nm).[12]

-

Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: this compound inhibits PDI, leading to ER stress, UPR activation, and ultimately apoptosis.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating the cytotoxic effects and mechanism of action of this compound.

References

- 1. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Proapoptotic Activities of Protein Disulfide Isomerase (PDI) and PDIA3 Protein, a Role of the Bcl-2 Protein Bak - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Dose-Response Curve of PDI-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein disulfide isomerase (PDI) is a crucial enzyme primarily located in the endoplasmic reticulum (ER), where it functions as a molecular chaperone and a catalyst for the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins.[1][2] This activity is vital for proper protein folding and maintaining cellular homeostasis.[1] Dysregulation of PDI activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and thrombosis, making it an attractive therapeutic target.[3][4][5]

PDI inhibitors are a class of small molecules designed to modulate the enzymatic activity of PDI.[4] By inhibiting PDI, these compounds can induce ER stress and trigger apoptotic pathways in rapidly proliferating cells, such as cancer cells, which are often under high proteotoxic stress.[4] PDI-IN-3 is a novel investigational inhibitor of PDI. These application notes provide detailed protocols for determining the dose-response curve of this compound by assessing its impact on PDI enzymatic activity and on cell viability.

Mechanism of Action and Signaling Pathway

PDI plays a central role in oxidative protein folding within the ER. Its inhibition disrupts this process, leading to an accumulation of misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress shifts the UPR towards a pro-apoptotic response, leading to programmed cell death.[4]

Experimental Protocols

PDI Inhibition Assay (Insulin Reduction Turbidimetric Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin's B-chain upon the reduction of its disulfide bonds by PDI. The resulting increase in turbidity is proportional to PDI activity.[1][6]

Materials:

-

Recombinant Human PDI

-

This compound

-

Insulin solution (from bovine pancreas)

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 650 nm

Protocol:

-

Prepare Reagents:

-

Dissolve insulin in the assay buffer to a final concentration of 600 µM.[7]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Prepare a fresh solution of DTT in the assay buffer to a final concentration of 1 mM.[6]

-

Dilute recombinant PDI in the assay buffer to a final concentration of 1.5 µM.[6]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of 600 µM insulin solution.

-

10 µL of this compound at various concentrations (or vehicle control).

-

10 µL of 1.5 µM PDI solution.

-

-

Include a negative control with no PDI and a positive control with a known PDI inhibitor (e.g., PACMA 31 at 100 µM for complete inhibition).[8][9]

-

Incubate the plate at room temperature for 10 minutes.[10]

-

-

Initiate Reaction and Measurement:

-

Initiate the reaction by adding 30 µL of 1 mM DTT to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every minute for 30-60 minutes at 37°C.[7]

-

-

Data Analysis:

-

Calculate the rate of insulin reduction (change in absorbance per minute) for each concentration of this compound.

-

Plot the percentage of PDI inhibition against the logarithm of this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the PDI activity.

-

Data Presentation:

| This compound Conc. (µM) | Rate of Insulin Reduction (mOD/min) | % PDI Inhibition |

| 0 (Vehicle) | 15.2 ± 0.8 | 0 |

| 0.1 | 14.1 ± 0.7 | 7.2 |

| 1 | 10.5 ± 0.5 | 30.9 |

| 5 | 7.8 ± 0.4 | 48.7 |

| 10 | 4.1 ± 0.3 | 73.0 |

| 25 | 1.9 ± 0.2 | 87.5 |

| 50 | 0.8 ± 0.1 | 94.7 |

| 100 | 0.5 ± 0.1 | 96.7 |

Table 1: Representative data for the effect of this compound on PDI reductase activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][11][12]

Materials:

-

Cancer cell line of interest (e.g., OVCAR-8, human ovarian cancer cells)[13]

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF)[11]

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 to 100 µM).

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). A 24-hour incubation is a common starting point.[13]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

-

Data Presentation:

| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 0.85 ± 0.04 | 100 |

| 0.1 | 0.82 ± 0.05 | 96.5 |

| 1 | 0.75 ± 0.03 | 88.2 |

| 5 | 0.58 ± 0.04 | 68.2 |

| 10 | 0.43 ± 0.03 | 50.6 |

| 25 | 0.25 ± 0.02 | 29.4 |

| 50 | 0.15 ± 0.01 | 17.6 |

| 100 | 0.10 ± 0.01 | 11.8 |

Table 2: Representative data for the effect of this compound on the viability of a cancer cell line after 24 hours of treatment.

Experimental Workflow

The overall workflow for determining the dose-response curve of this compound involves a series of sequential steps, from initial biochemical assays to cell-based functional assays.

Conclusion

These protocols provide a comprehensive framework for researchers to determine the dose-response characteristics of the novel PDI inhibitor, this compound. By systematically evaluating its inhibitory effect on PDI's enzymatic function and its impact on cell viability, a thorough understanding of its potency and efficacy can be achieved. The resulting data is critical for the further development and optimization of this compound as a potential therapeutic agent. Careful execution of these experiments and rigorous data analysis will provide the necessary foundation for advancing this compound through the drug discovery pipeline.

References

- 1. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. content.abcam.com [content.abcam.com]

- 4. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential of protein disulfide isomerase as a therapeutic drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]

- 7. Enhanced inhibition of protein disulfide isomerase and anti-thrombotic activity of a rutin derivative: rutin:Zn complex - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01135F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. researchhub.com [researchhub.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]